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The ability to taste the synthetic compound phenylthiourea (PTC) is a classic example of a

bimodal genetic trait in humans, dividing populations into two primary groups: "tasters" and

"non-tasters." This phenomenon, first observed in the 1930s, has since become a valuable tool

in genetic, anthropological, and sensory research.[1][2] The bimodal distribution of PTC taste

sensitivity provides a powerful model for understanding the genetic basis of chemosensory

perception and its implications for dietary choices, health, and disease. This technical guide

delves into the molecular underpinnings of the PTC taste response, presents detailed

experimental protocols for its assessment, and provides quantitative data to support further

research and application in drug development.

The Genetic Basis of PTC Taste Perception
The bimodal taste response to PTC is primarily governed by the TAS2R38 gene, located on

chromosome 7.[1][3] This gene encodes a member of the G protein-coupled receptor (GPCR)

family, specifically the taste receptor type 2 member 38 (TAS2R38), which functions as a bitter

taste receptor.[4]

Haplotypes and Phenotypes
Three common single nucleotide polymorphisms (SNPs) within the TAS2R38 gene give rise to

different haplotypes, which are strongly correlated with PTC taster status.[4] These SNPs result
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in amino acid changes at positions 49, 262, and 296 of the receptor protein.[1] The two most

common haplotypes are:

PAV (Proline, Alanine, Valine): This is the "taster" haplotype. Individuals with at least one

copy of the PAV allele are generally able to taste PTC.

AVI (Alanine, Valine, Isoleucine): This is the "non-taster" haplotype. Individuals homozygous

for the AVI allele (AVI/AVI) are typically unable to taste PTC, or perceive it only at very high

concentrations.[4]

The inheritance of these haplotypes follows a largely dominant pattern, where the presence of

a single PAV allele is sufficient to confer the taster phenotype.[5][6] However, the trait is more

complex than a simple Mendelian model, with evidence for incomplete dominance and the

influence of other genes and environmental factors.[1][7] Individuals heterozygous for the taster

and non-taster alleles (PAV/AVI) often exhibit an intermediate or "mild taster" phenotype.[7]

Genetic Inheritance of PTC Taster Status
The inheritance pattern of the TAS2R38 gene can be visualized as follows:
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Inheritance pattern of TAS2R38 haplotypes.

Molecular Mechanism of PTC Taste Transduction
The TAS2R38 receptor is a G protein-coupled receptor that initiates a signaling cascade upon

binding to PTC or other related bitter compounds containing a thiourea (N-C=S) moiety.[8]

TAS2R38 Signaling Pathway
The binding of PTC to the extracellular domain of the TAS2R38 receptor on taste receptor cells

triggers a conformational change in the receptor. This activates the associated heterotrimeric G

protein, gustducin. The activated G protein, in turn, stimulates phospholipase C-beta2 (PLC-

β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular

Ca2+ concentration opens transient receptor potential cation channel subfamily M member 5

(TRPM5) channels, causing depolarization of the taste receptor cell. This depolarization

ultimately leads to the release of neurotransmitters, which transmit the bitter taste signal to the

brain for perception.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b091264?utm_src=pdf-body-img
https://www.researchgate.net/publication/44613711_TAS2R38_Genotypes_and_Phenylthiocarbamide_Bitter_Taste_Perception_in_a_Population_of_Young_Adults
https://www.researchgate.net/figure/Intracellular-taste-receptor-signaling-Binding-of-the-bitter-compound_fig1_313831059
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TAS2R38 Signaling Pathway

Cell Membrane

Cytoplasm

PTC

TAS2R38 Receptor

Binds

G-protein (Gustducin)

Activates

PLC-β2

Activates

IP3

Generates

TRPM5 Channel

Cell Depolarization

Endoplasmic Reticulum

Binds to receptor

Ca2+

Releases

Opens

Signal to Brain

Click to download full resolution via product page

Signal transduction cascade for PTC taste.

Quantitative Data on PTC Taster Status
The frequency of PTC tasters and non-tasters varies among different global populations.

Similarly, the genotype of the TAS2R38 gene is a strong predictor of the taster phenotype.

Genotype-Phenotype Correlation
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TAS2R38 Genotype Haplotypes Phenotype
Mean Bitterness
Rating (Scale 1-9)

Homozygous PAV/PAV Taster 5.9

Heterozygous PAV/AVI Taster 4.9

Homozygous AVI/AVI Non-taster 2.3

Data adapted from a study on a population of young adults.[10]

Frequency of PTC Non-Tasters in Different Populations
Population Group Median Percentage of Non-Tasters (%)

Australian Aborigines 50

European Origin 27-28

African, Asian, Native American 10-16

Data extracted from a review of over 370 population samples.[11]

Phenotypic Frequencies in a Sample Population
Category Tasters (%) Non-tasters (%) Super-tasters (%)

Total Sample 52.3 24.1 23.6

Females 55.7 22.2 22.2

Males 46.5 27.5 26.1

Data from a cross-sectional study on young adults.[12]

Experimental Protocols
Determining an individual's PTC taster status can be achieved through simple sensory tests,

while genotyping provides a definitive molecular basis.

Protocol for PTC Taste Test Using Paper Strips
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This is a qualitative method to quickly assess PTC taster status.

Materials:

PTC taste test paper strips

Control paper strips (without PTC)

Water for rinsing

Gloves

Procedure:

Provide the subject with a control paper strip. Instruct them to place it on their tongue. They

should perceive only the taste of paper.

The subject should then rinse their mouth with water.

Provide the subject with a PTC taste test paper strip. Instruct them to place it on their

tongue.

Ask the subject to report the taste sensation. Responses can be categorized as tasteless,

slightly bitter, or very bitter.[13]

Record the subject's response to determine their taster status.

Protocol for Determining PTC Taste Threshold (Harris-
Kalmus Method)
This quantitative method determines the lowest concentration of PTC that an individual can

detect.

Materials:

A serial dilution of PTC solutions (e.g., starting from a high concentration and diluting by a

factor of two for each subsequent solution).
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A control solution (water).

Disposable cups.

Water for rinsing.

Procedure:

Present the subject with a series of paired cups, one containing a PTC solution and the other

containing water.

Start with the most dilute PTC solution.

The subject is asked to taste both solutions and identify which one is different from water.

If they cannot distinguish, they proceed to the next higher concentration.

The threshold is the lowest concentration at which the subject can reliably detect the taste of

PTC.[1]

Protocol for TAS2R38 Genotyping
This molecular biology workflow allows for the determination of an individual's TAS2R38

genotype.
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TAS2R38 Genotyping Workflow

Experimental Steps

1. DNA Extraction
(from cheek cells or saliva)

2. PCR Amplification
of TAS2R38 gene segment

3. Restriction Enzyme Digest
(e.g., with HaeIII)

4. Gel Electrophoresis
to separate DNA fragments

5. Genotype Determination
(based on fragment sizes)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b091264?utm_src=pdf-body-img
https://www.benchchem.com/product/b091264?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Myths of Human Genetics: PTC tasting [udel.edu]

2. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]

3. PTC tasting - Wikipedia [en.wikipedia.org]

4. TAS2R38 - Wikipedia [en.wikipedia.org]

5. sequencing.com [sequencing.com]

6. Phenylthiocarbamide tasting | Genetics, Bitter Taste, Taste Perception | Britannica
[britannica.com]

7. Using PTC Paper to Study Genetics and Heredity – Kristin Moon Science
[kristinmoonscience.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of
young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD
[nidcd.nih.gov]

12. Association of phenylthiocarbamide perception with anthropometric variables and intake
and liking for bitter vegetables - PMC [pmc.ncbi.nlm.nih.gov]

13. preclaboratories.com [preclaboratories.com]

To cite this document: BenchChem. [The Bimodal Taste Response to Phenylthiourea: A
Molecular and Methodological Exploration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091264#exploring-the-bimodal-taste-response-to-
phenylthiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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